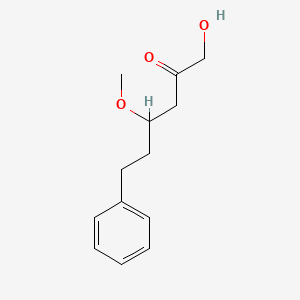
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a hexanone backbone with additional hydroxy, methoxy, and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-hexanone with appropriate reagents to introduce the hydroxy, methoxy, and phenyl groups. For example, the hydroxy group can be introduced via a hydroxylation reaction, while the methoxy group can be added through a methylation reaction using methanol and a suitable catalyst. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Industrial Production Methods
Industrial production of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- typically involves large-scale chemical processes that optimize yield and purity. These processes often use continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexanone: A simpler ketone without the hydroxy, methoxy, and phenyl substituents.
1-Hydroxy-2-hexanone: Contains a hydroxy group but lacks the methoxy and phenyl groups.
4-Methoxy-2-hexanone: Contains a methoxy group but lacks the hydroxy and phenyl groups.
6-Phenyl-2-hexanone: Contains a phenyl group but lacks the hydroxy and methoxy groups.
Uniqueness
2-Hexanone, 1-hydroxy-4-methoxy-6-phenyl- is unique due to the combination of hydroxy, methoxy, and phenyl groups on the hexanone backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
917575-01-0 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-hydroxy-4-methoxy-6-phenylhexan-2-one |
InChI |
InChI=1S/C13H18O3/c1-16-13(9-12(15)10-14)8-7-11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3 |
Clé InChI |
DYHDUJARQAKRLS-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC1=CC=CC=C1)CC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)

![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)
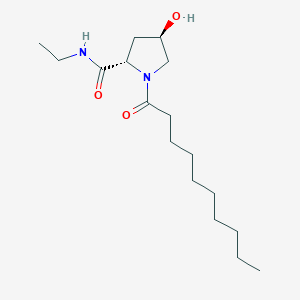
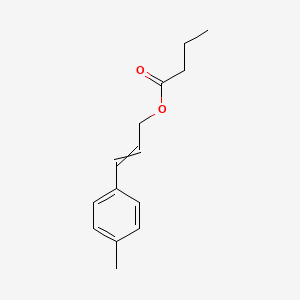
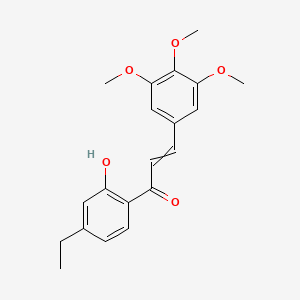

![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)

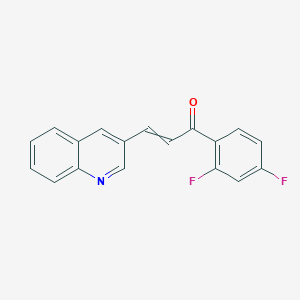
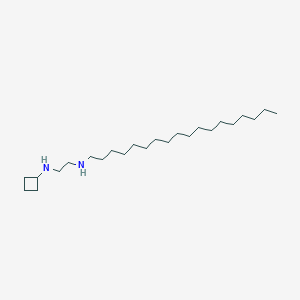
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
